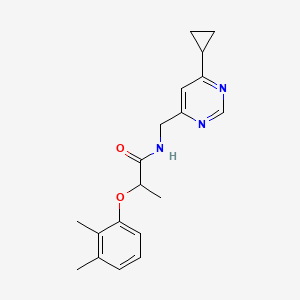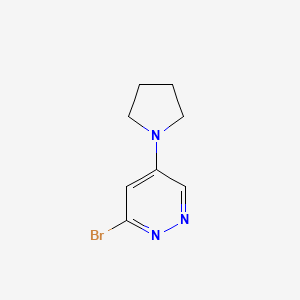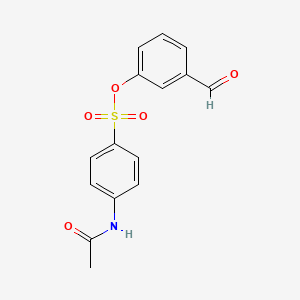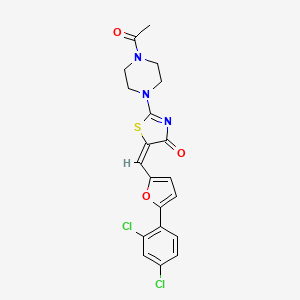
(E)-2-(4-acetylpiperazin-1-yl)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(4-acetylpiperazin-1-yl)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C20H17Cl2N3O3S and its molecular weight is 450.33. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-acetylpiperazin-1-yl)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-acetylpiperazin-1-yl)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Compounds containing thiazolidinone and furan moieties, similar in structure to the specified chemical, have been synthesized and studied for their anticancer effects. For instance, derivatives of thiazolidin-4-one exhibited moderate to strong antiproliferative activity in human leukemia cell lines, suggesting a role in cancer therapy. Specifically, certain compounds within this family have shown potent anticancer activity, highlighting the significance of the electron donating groups on the thiazolidinone moiety for their anticancer properties (S. Chandrappa et al., 2009).
Anti-inflammatory and Antinociceptive Properties
Thiazolopyrimidine derivatives, related to the target compound by their structural framework, have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory properties. Such studies suggest these compounds could potentially offer therapeutic benefits in managing pain and inflammation (T. Selvam et al., 2012).
Antimicrobial and Antifungal Activities
Research into thiazolidin-4-one derivatives also indicates potential antimicrobial and antifungal applications. Novel compounds in this category have been synthesized and demonstrated significant in vitro antimicrobial activities, suggesting a utility in addressing infectious diseases caused by bacteria and fungi (Manjunatha Kumsi et al., 2010).
Antiepileptic Effects
Compounds with a thiazolo[3,2-a]pyrimidin-3(7H)-one structure, bearing similarities to the chemical , have been explored for their antiepileptic properties. This research demonstrates the potential of such derivatives to fulfill structural requirements essential for antiepileptic activity, offering a foundation for the development of new antiepileptic drugs (V. Karthick et al., 2016).
properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3S/c1-12(26)24-6-8-25(9-7-24)20-23-19(27)18(29-20)11-14-3-5-17(28-14)15-4-2-13(21)10-16(15)22/h2-5,10-11H,6-9H2,1H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRQCDGCFDZVBR-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-acetylpiperazin-1-yl)-5-((5-(2,4-dichlorophenyl)furan-2-yl)methylene)thiazol-4(5H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

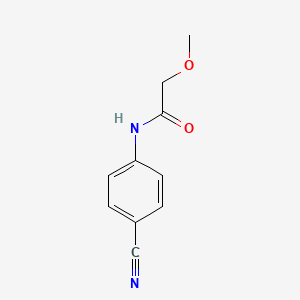
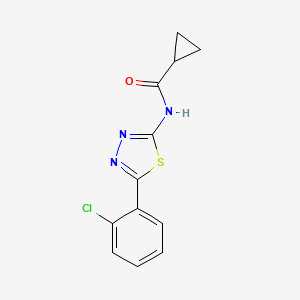
![ethyl 3-(3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)ureido)propanoate](/img/structure/B2702693.png)
![1-(4-Methoxyphenyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one](/img/structure/B2702695.png)
![3-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2702696.png)
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-chlorophenyl)triazol-4-amine](/img/structure/B2702697.png)
![[1-(4-Biphenylylmethyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B2702698.png)



